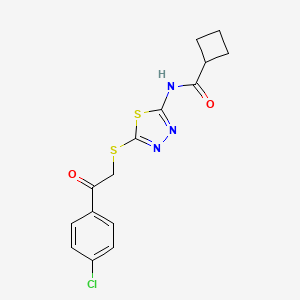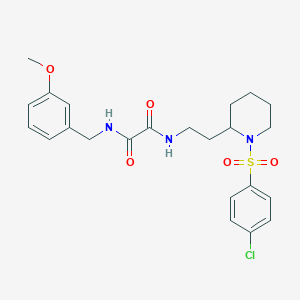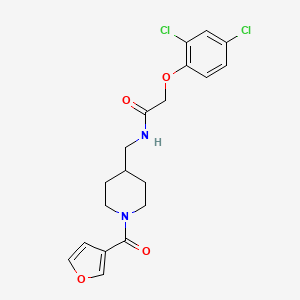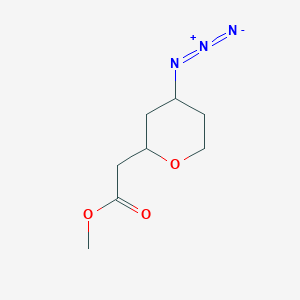
(6-(Trifluoromethyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Trifluoromethyl)morpholin-2-yl)methanol” is a chemical compound with the CAS Number: 2287332-16-3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is (6-(trifluoromethyl)morpholin-2-yl)methanol .
Synthesis Analysis
The synthesis of morpholines, including (6-(Trifluoromethyl)morpholin-2-yl)methanol, has been a topic of interest due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for (6-(Trifluoromethyl)morpholin-2-yl)methanol is 1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2 .Physical And Chemical Properties Analysis
(6-(Trifluoromethyl)morpholin-2-yl)methanol is an oil at room temperature .Aplicaciones Científicas De Investigación
Fluorine-18 Radiolabeling
Fluorine-18 (F-18) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers can radiolabel (6-(Trifluoromethyl)morpholin-2-yl)methanol with F-18 to create PET tracers. These tracers allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development.
These applications highlight the versatility and significance of (6-(Trifluoromethyl)morpholin-2-yl)methanol across diverse scientific disciplines. If you need further details or additional applications, feel free to ask! 🌟
For more information, you can refer to the product details on Sigma-Aldrich’s website . Additionally, recent advances in morpholine synthesis are described in a review article published in the journal “Chemistry of Heterocyclic Compounds” by Springer.
Safety and Hazards
The safety information for (6-(Trifluoromethyl)morpholin-2-yl)methanol includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHWZKGOGDZROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)morpholin-2-yl)methanol | |
CAS RN |
2287332-16-3 |
Source


|
| Record name | [6-(trifluoromethyl)morpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2769592.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)

![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)


![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)
